molecular formula C8H7ClO4S B165011 2-Chloro-4-(methylsulfonyl)benzoic acid CAS No. 53250-83-2

2-Chloro-4-(methylsulfonyl)benzoic acid

Cat. No. B165011
CAS RN: 53250-83-2
M. Wt: 234.66 g/mol
InChI Key: CTTWSFIIFMWHLQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(methylsulfonyl)benzoic acid is a chemical compound with the empirical formula C8H7ClO4S . It is a solid substance and is part of a collection of unique chemicals provided to early discovery researchers .

The process involves the Cu(I)- and HNO3-catalyzed oxidation of 2-chloro-4-(methylsulfonyl)toluene .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(methylsulfonyl)benzoic acid consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 4 oxygen atoms, and 1 sulfur atom . The molecular weight is 234.66 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-(methylsulfonyl)benzoic acid include a density of 1.5±0.1 g/cm3, a boiling point of 454.8±45.0 °C at 760 mmHg, and a flash point of 228.8±28.7 °C . The compound has a molar refractivity of 51.3±0.4 cm3, a polar surface area of 80 Å2, and a molar volume of 155.7±3.0 cm3 .

Scientific Research Applications

Environmental Toxicology

A study highlighted the toxicity of sulcotrione and its photoproducts, including 2-chloro-4-(methylsulfonyl)benzoic acid (CMBA), towards Vibrio fischeri in aquatic environments. This research is crucial for understanding the environmental impact of pesticide degradation products, particularly their effect on non-target organisms in aquatic ecosystems (Wiszniowski et al., 2011).

Chemical Synthesis and Production

Several studies have focused on the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid and related compounds. For instance, Yin (2002) described a convenient method for preparing 4-(methylsulfonyl)benzoic acid, a related compound, demonstrating cost-effective and environmentally friendly production techniques suitable for large-scale manufacturing (Yin, 2002).

Photocatalytic Degradation

Research by Wei et al. (2017) developed a Cu(I)- and HNO3-catalyzed oxidation process for converting 2-chloro-4-(methylsulfonyl)toluene to 2-chloro-4-(methylsulfonyl)benzoic acid. This process demonstrated an excellent yield and purity, showing the potential for efficient and environmentally friendly degradation of toluene derivatives (Wei et al., 2017).

Occupational Health and Safety

Studies by Suojalehto et al. (2017, 2015) identified 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid, a derivative of 2-chloro-4-(methylsulfonyl)benzoic acid, as a new cause of occupational asthma, rhinitis, and urticaria. These findings emphasize the importance of exposure control measures in preventing related diseases in the workplace (Suojalehto et al., 2017); (Suojalehto et al., 2015).

Organic Chemistry and Reactions

Studies on the oxidation and transformation of various benzoic acid derivatives, including 2-chloro-4-(methylsulfonyl)benzoic acid, contribute to the broader understanding of chemical reaction mechanisms and kinetics. These studies have practical implications in organic synthesis and industrial applications (Angadi & Tuwar, 2010); (Yu et al., 2016).

Safety And Hazards

2-Chloro-4-(methylsulfonyl)benzoic acid is classified as an eye damager (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information includes the signal word “Danger” and the hazard statement "H318: Causes serious eye damage" .

properties

IUPAC Name

2-chloro-4-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTWSFIIFMWHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201364
Record name Benzoic acid, 2-chloro-4-(methylsulfonyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(methylsulfonyl)benzoic acid

CAS RN

53250-83-2
Record name 2-Chloro-4-(methylsulfonyl)benzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-4-(methylsulfonyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-chloro-4-(methylsulfonyl)-
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Record name 2-chloro-4-(methylsulfonyl)benzoic acid
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Record name 2-Chloro-4-(methylsulfonyl)benzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 100 mL round bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer was charged with 4.6 g (37 mmol) of sodium sulfite, 12.3 g (146 mmol) of sodium bicarbonate and 40 mL of water. The resulting slurry was heated to 75° C. and 10 g (33 mmol) of 2-chloro-4-(chlorosulfonyl)benzoyl chloride was added slowly. After stirring at 75° C. for 2 hours, 6.4 g (55 mmol) of the sodium salt of chloroacetic acid was added and the reaction mixture heated at reflux for 21 hours. The cooled reaction mixture was acidified with dilute HCl and extracted with ethyl acetate. The organic layer was dried with magnesium sulfate and evaporated to dryness to afford 7.5 g of 2-chloro-4-(methylsulfonyl)benzoic acid as a white solid. This material was shown to be 87% pure, representing an 85% overall yield.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
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10 g
Type
reactant
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Quantity
6.4 g
Type
reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A 250 mL round bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer was charged with 9.2 g (73 mmol) of sodium sulfite, 24.6 g (292 mmol) of sodium bicarbonate and 80 mL of water. The resulting slurry was heated to 50° C., and 20.0 g (70 mmol) of 2-chloro-4-(chlorosulfonyl)benzoic acid was added over 15 minutes. After heating at 50° C. for three hours, chloroacetic acid (10.4 g, 110 mmol) and 5.7 mL (110 mmol) of 50% aqueous sodium hydroxide were added sequentially to the aqueous solution of 2-chloro-4-sulfinylbenzoic acid, and the reaction mixture heated to reflux. After heating for 19 hours, the reaction mixture was allowed to cool to ambient temperature and acidified with dilute HCl. The precipitated solids were collected by filtration, washed with dilute HCl and dried to give 17.4 g of 2-chloro-4-(methylsulfonyl)benzoic acid as a white solid. The solid was assayed at 85% purity, corresponding to an overall yield of 89%.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
10.4 g
Type
reactant
Reaction Step Three
Quantity
5.7 mL
Type
reactant
Reaction Step Three
Name
2-chloro-4-sulfinylbenzoic acid
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
H Suojalehto, K Karvala, S Ahonen, K Ylinen… - Occupational and …, 2018 - oem.bmj.com
Objectives 3-(Bromomethyl)−2-chloro-4-(methylsulfonyl)-benzoic acid (BCMBA) has not previously been identified as a respiratory sensitiser. We detected two cases who presented …
Number of citations: 6 oem.bmj.com
RW Brown - The Journal of Organic Chemistry, 1991 - ACS Publications
(Alkylsulfonyl) benzoic acids are useful intermediates for a variety of synthetic compounds possessing pharmaceutical1 and herbicidal2 activity. Literature methods for the preparation of …
Number of citations: 18 pubs.acs.org
CK Belwal, KA Joshi - researchgate.net
A series of acylthiourea derivatives, 2-chloro-4-(methylsulfonyl)-N-(arylcarbamothioyl) benzamides were synthesized by reaction of 2-chloro-4-(methylsulfonyl) benzoyl chloride with …
Number of citations: 0 www.researchgate.net
M Wei, C Qian, X Chen - Chemical Papers, 2018 - Springer
Based on the recycling of NO x , the Cu(I)- and HNO 3 -catalyzed oxidation of 2-chloro-4-(methylsulfonyl)toluene to 2-chloro-4-(methylsulfonyl)benzoic acid has been developed with an …
Number of citations: 2 link.springer.com
J Wiszniowski, F Bonnemoy, A Ter Halle… - Archives of …, 2011 - journals.pan.pl
… The main products of these reactions were 1H–xanthene–1,9–dione–3,4–dihydro–6–methylsulfonyl (CP) and 2-chloro-4-methylsulfonyl-benzoic acid (CMBA), which are the result of …
Number of citations: 7 journals.pan.pl
H Suojalehto, K Karvala, K Ylinen, I Lindströn - 2015 - Eur Respiratory Soc
3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)- Benzoic acid powder has been produced periodically in a Finnish chemical factory since 2010. It is an intermediate product of a plant …
Number of citations: 0 erj.ersjournals.com
E Goujon, C Sta, A Trivella, P Goupil, C Richard… - Pesticide Biochemistry …, 2014 - Elsevier
… of polychromatic radiation, sulcotrione in aqueous solution produces 1H-xanthene-1,9-dione-3,4-dihydro-6-methylsulfonyl (xanthene) and 2-chloro-4-methylsulfonyl-benzoic acid (…
Number of citations: 48 www.sciencedirect.com
J Rouchaud, O Neus, R Bulcke, K Cools… - Bulletin of environmental …, 1998 - Springer
… analyzed as such by GLC) and of the methylated compound 4 (methyl 2-chloro-4-methylsulfonyl-benzoic acid ester 4’) respectively were 2.4 and 3.7 mm. In several cases, the GLC …
Number of citations: 35 link.springer.com
SJ Taylor, F Soleymanzadeh, AB Eldrup… - Bioorganic & medicinal …, 2009 - Elsevier
… 2-Chloro-4-methylsulfonyl-benzylamine (21) was synthesized by conversion of 2-chloro-4-methylsulfonyl-benzoic acid 19 to the primary amide 20, by generation of the mixed anhydride …
Number of citations: 25 www.sciencedirect.com
X Yuan, F Li, Y Jiang, C Zhang… - Asian Journal of …, 2014 - Asian Journal of Chemistry
Number of citations: 0

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